molecular formula C12H13N3S B7480500 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole

3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole

Cat. No. B7480500
M. Wt: 231.32 g/mol
InChI Key: SPOWNNNXWNHBDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole, also known as PPT, is a heterocyclic compound with a thiadiazole ring. It is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PPT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes.

Mechanism of Action

3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole is a potent inhibitor of PKC, which is a family of enzymes that play a crucial role in various cellular processes. PKC is involved in the regulation of cell proliferation, differentiation, and apoptosis. 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole inhibits PKC by binding to the regulatory domain of the enzyme, which prevents its activation. This results in the inhibition of downstream signaling pathways, leading to the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has been shown to have various biochemical and physiological effects. In cancer cells, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole induces apoptosis and cell cycle arrest by inhibiting PKC and downstream signaling pathways. In Alzheimer's disease, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole improves cognitive function and reduces amyloid beta accumulation by inhibiting PKC and modulating the activity of various enzymes involved in amyloid beta metabolism. In diabetic animals, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole improves insulin sensitivity and reduces blood glucose levels by activating AMP-activated protein kinase (AMPK) and modulating the activity of various enzymes involved in glucose metabolism.

Advantages and Limitations for Lab Experiments

3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has some limitations for lab experiments. It is a highly reactive compound and can easily oxidize, which can lead to the formation of unwanted byproducts. Additionally, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the research on 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole. Another area of interest is the investigation of the potential therapeutic applications of 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole in other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, the development of novel drug delivery systems for 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole could improve its efficacy and reduce its side effects. Overall, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has significant potential for the development of new therapeutics for various diseases, and further research in this area is warranted.

Synthesis Methods

The synthesis of 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole involves the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with acetic anhydride in the presence of sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole. The purity of the synthesized compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has also been studied for its potential use in Alzheimer's disease, where it has been shown to improve cognitive function and reduce amyloid beta accumulation. Additionally, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has been shown to have anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.

properties

IUPAC Name

3-phenyl-5-pyrrolidin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-2-6-10(7-3-1)11-13-12(16-14-11)15-8-4-5-9-15/h1-3,6-7H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOWNNNXWNHBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-5-pyrrolidin-1-yl-1,2,4-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.